molecular formula C11H12N2O4 B12320732 alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid CAS No. 13081-15-7

alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid

Cat. No.: B12320732
CAS No.: 13081-15-7
M. Wt: 236.22 g/mol
InChI Key: MOEVZOFHBZAOOC-UHFFFAOYSA-N
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Description

Dioxindolyl-L-alanine (C₁₁H₁₂N₂O₄; molecular weight 236.22 g/mol; CAS 184955-21-3) is a non-proteinogenic amino acid derivative characterized by a hydroxylated indole ring system. It exists as a mixture of diastereomers due to stereochemical variability at the C-3 position of the indole moiety (Figure 1). This compound is synthesized via air oxidation of oxindolyl-L-alanine, yielding a 1:1 diastereomeric ratio, which can be resolved using reverse-phase HPLC . Its structural uniqueness lies in the presence of both a hydroxyl (-OH) and ketone (=O) group at the C-2 and C-3 positions of the indole ring, respectively, making it a key intermediate in oxidative stress studies and enzyme inhibition research .

Properties

CAS No.

13081-15-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propaneperoxoic acid

InChI

InChI=1S/C11H12N2O4/c12-8(11(15)17-16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8,16H,5,12H2,(H,13,14)

InChI Key

MOEVZOFHBZAOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid involves multiple steps, typically starting with the formation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Chemical Properties

Dioxindolyl-L-alanine is compared below with four structurally related compounds: oxindolyl-L-alanine , N-(3-indolylacetyl)-L-alanine , 3-(2-thienyl)-L-alanine , and N-phthalyl-L-alanine .

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Dioxindolyl-L-alanine C₁₁H₁₂N₂O₄ 236.22 184955-21-3 Indole ring with hydroxyl (-OH) at C-3 and ketone (=O) at C-2; L-alanine backbone
Oxindolyl-L-alanine C₁₁H₁₂N₂O₃ 220.22 32999-55-6 Indole ring with a single ketone (=O) at C-2; precursor to dioxindolyl-L-alanine
N-(3-Indolylacetyl)-L-alanine C₁₃H₁₄N₂O₃ 246.26 57105-39-2 Indole ring linked to L-alanine via an acetyl group; no hydroxylation
3-(2-Thienyl)-L-alanine C₇H₉NO₂S 171.22 22951-96-8 Thiophene substituent instead of indole; sulfur-containing heterocycle
N-Phthalyl-L-alanine C₁₁H₉NO₄ 219.19 N/A Phthalimide group replacing indole; enhances hydrophobicity

Key Observations :

  • Oxindolyl-L-alanine lacks the hydroxyl group at C-3, making it less polar than dioxindolyl-L-alanine .
  • N-(3-Indolylacetyl)-L-alanine introduces an acetyl group, increasing molecular weight and altering hydrogen-bonding capacity .
  • 3-(2-Thienyl)-L-alanine replaces the indole with a thiophene ring, reducing aromaticity but introducing sulfur-based reactivity .
  • N-Phthalyl-L-alanine replaces the indole with a phthalimide group, significantly altering solubility and steric bulk .

Biochemical and Functional Comparisons

Enzyme Inhibition
  • Dioxindolyl-L-alanine inhibits tryptophan synthase (TrpS) in Salmonella typhimurium by forming a closed conformation with the enzyme’s active site. Critical hydrogen bonds are observed between its hydroxyl group and residues Asp-133 and His-458, stabilizing the inhibitor-enzyme complex .
  • Oxindolyl-L-alanine also inhibits TrpS but with lower affinity due to the absence of the C-3 hydroxyl group, which reduces hydrogen-bonding interactions .
  • 7-Aza-L-tryptophan (a related tryptophan analog) shows weaker inhibition compared to dioxindolyl-L-alanine, as its azaindole ring induces conformational strain in the enzyme’s active site .
Oxidative Stress Biomarkers
  • Dioxindolyl-L-alanine is a product of tryptophan oxidation under oxidative stress, alongside dityrosine and kynurenine. Its quantification via UHPLC-ESI-Orbitrap MS is critical in assessing protein damage .

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